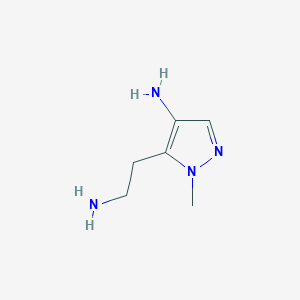

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Formation of imines, amides, or nitro derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

2-aminoethyl-1H-pyrazole: Lacks the methyl group, resulting in different electronic properties and reactivity.

1-methyl-1H-pyrazol-4-amine: Lacks the aminoethyl group, affecting its potential interactions with biological targets.

5-(2-aminoethyl)-1H-pyrazole: Lacks the methyl group, influencing its chemical stability and reactivity.

Uniqueness

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct electronic and steric properties. These features enhance its versatility in chemical reactions and its potential as a therapeutic agent.

Biological Activity

5-(2-aminoethyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole core, which is known for various biological activities. The synthesis of this compound typically involves straightforward methods, such as one-pot reactions that yield high purity and good yields. For example, a recent study highlighted an efficient synthesis method that allowed for the rapid generation of various pyrazole derivatives, showcasing the versatility of the pyrazole scaffold in drug development .

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer properties. Studies have shown that compounds containing pyrazole moieties can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related compounds demonstrated potent CDK2 inhibitory activity with IC50 values in the low micromolar range, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | CDK2 | 0.005 | Apoptosis induction |

| N-(4-methoxybenzyl)-1-methyl-1H-pyrazole | Tubulin | 0.08–12.07 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer potential, this compound exhibits antimicrobial properties. Research indicates that pyrazole derivatives can possess significant antibacterial and antifungal activity. For instance, a study on related alkaloids showed promising results against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| This compound | E. coli | 0.020 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- CDK Inhibition : The compound's structural features allow it to bind effectively to CDK enzymes, inhibiting their activity and leading to cell cycle arrest.

- Antimicrobial Mechanisms : The exact mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study involving ovarian cancer cells demonstrated that a related compound led to significant apoptosis and reduced phosphorylation of retinoblastoma protein, indicating a potential therapeutic application for pyrazole-based inhibitors in oncology .

- Antibacterial Efficacy : A comprehensive evaluation of various synthetic alkaloids revealed that those containing pyrazole structures showed enhanced antibacterial activity compared to their non-pyrazole counterparts, suggesting a promising avenue for developing new antibiotics .

Properties

IUPAC Name |

5-(2-aminoethyl)-1-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-10-6(2-3-7)5(8)4-9-10/h4H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPFJSXABMEYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.